Cas no 2228737-59-3 (tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)

Tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical development. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a 3-chloro-4-fluorophenyl moiety contributes to its utility in constructing biologically active compounds, particularly in medicinal chemistry applications. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of synthetic transformations. Its well-defined protective group strategy makes it a reliable building block for the synthesis of complex molecules, including potential drug candidates targeting CNS and antimicrobial pathways.
tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate structure
2228737-59-3 structure
Product name:tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate
CAS No:2228737-59-3
MF:C14H20ClFN2O2
Molecular Weight:302.772206306458
CID:6399442
PubChem ID:165829676

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate
    • EN300-1871684
    • 2228737-59-3
    • tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
    • インチ: 1S/C14H20ClFN2O2/c1-14(2,3)20-13(19)18-8-10(7-17)9-4-5-12(16)11(15)6-9/h4-6,10H,7-8,17H2,1-3H3,(H,18,19)
    • InChIKey: VBVMRIVTPMJNAX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(CN)CNC(=O)OC(C)(C)C)F

計算された属性

  • 精确分子量: 302.1197337g/mol
  • 同位素质量: 302.1197337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1871684-2.5g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
2.5g
$2295.0 2023-09-18
Enamine
EN300-1871684-0.05g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
0.05g
$983.0 2023-09-18
Enamine
EN300-1871684-0.1g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
0.1g
$1031.0 2023-09-18
Enamine
EN300-1871684-1.0g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
1g
$1172.0 2023-06-01
Enamine
EN300-1871684-10.0g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
10g
$5037.0 2023-06-01
Enamine
EN300-1871684-5.0g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
5g
$3396.0 2023-06-01
Enamine
EN300-1871684-10g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
10g
$5037.0 2023-09-18
Enamine
EN300-1871684-0.25g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
0.25g
$1078.0 2023-09-18
Enamine
EN300-1871684-0.5g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
0.5g
$1124.0 2023-09-18
Enamine
EN300-1871684-5g
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
2228737-59-3
5g
$3396.0 2023-09-18

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate 関連文献

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamateに関する追加情報

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate: A Comprehensive Overview

The compound tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate (CAS No. 2228737-59-3) is a complex organic molecule with significant applications in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoalkyl chain, and a substituted phenyl ring. The presence of chlorine and fluorine substituents on the phenyl ring introduces electronic and steric effects that can influence its reactivity and bioavailability.

Recent studies have highlighted the potential of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antiviral agents, where its amino group can serve as a site for further functionalization. The tert-butyl carbamate moiety is particularly valuable due to its stability and ease of manipulation in synthetic chemistry.

The synthesis of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate typically involves multi-step reactions, including nucleophilic substitutions and carbonyl chemistry. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing both time and energy consumption. This approach aligns with the growing trend toward sustainable chemical practices in the pharmaceutical industry.

In terms of pharmacokinetics, tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate exhibits favorable absorption profiles in preclinical models. Its lipophilic nature, influenced by the tert-butyl group and halogenated phenyl ring, contributes to its ability to cross biological membranes. However, further studies are required to evaluate its metabolism and excretion pathways in vivo.

The structural versatility of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate makes it a valuable intermediate in drug discovery programs targeting various therapeutic areas. For example, its amino group can be modified to introduce bioisosteric replacements or to facilitate conjugation with other pharmacophores. Additionally, the halogenated phenyl ring provides opportunities for tuning the molecule's selectivity and potency.

From an environmental perspective, the degradation pathways of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate under different conditions have been investigated. These studies are crucial for understanding its potential impact on ecosystems and for developing strategies to minimize environmental footprint during manufacturing processes.

In conclusion, tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate is a versatile compound with promising applications in drug development and organic synthesis. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological insights, positions it as a key player in future research endeavors.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue